![molecular formula C10H15NO2 B8154595 1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one](/img/structure/B8154595.png)
1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one
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Overview
Description
1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one is a chemical compound with a unique structure that includes a hydroxyl group attached to a piperidine ring and a pentynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one typically involves the reaction of 4-pentyn-1-ol with a piperidine derivative under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as palladium acetate and copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the alkyne group may produce an alkane.
Scientific Research Applications
1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one has several scientific research applications:
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and alkyne moiety can form hydrogen bonds and π-π interactions, respectively, with the active sites of enzymes, thereby modulating their activity . The compound may also undergo metabolic transformations that enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Pentyn-1-ol: A precursor in the synthesis of 1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one.
3-Butyn-1-ol: Another alkyne-containing alcohol with similar reactivity.
5-Hexyn-1-ol: A longer-chain alkyne alcohol with comparable chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring and an alkyne group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(3S)-3-hydroxypiperidin-1-yl]pent-4-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-6-10(13)11-7-4-5-9(12)8-11/h1,9,12H,3-8H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVRXHVFHSZABX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC(=O)N1CCC[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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